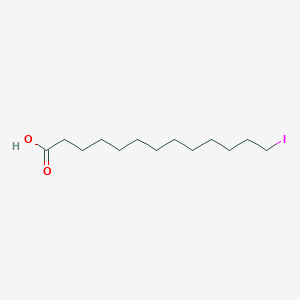
1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-3,3-dimethyl-, 1-(1,1-dimethylethyl) ester, (2S,4S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 1,2-pyrrolidinedicarboxylique, 4-hydroxy-3,3-diméthyl-, ester de 1-(1,1-diméthyléthyl), (2S,4S)- est un composé organique complexe qui revêt une importance considérable dans divers domaines scientifiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide 1,2-pyrrolidinedicarboxylique, 4-hydroxy-3,3-diméthyl-, ester de 1-(1,1-diméthyléthyl), (2S,4S)- implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation du cycle pyrrolidine, suivie de l'introduction des groupes hydroxyle et ester. Les réactifs couramment utilisés dans ces réactions comprennent des solvants organiques, des catalyseurs et des groupes protecteurs pour garantir la stéréochimie et le rendement souhaités.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser le rendement et la pureté. Des techniques telles que les réacteurs à écoulement continu et les plateformes de synthèse automatisées peuvent être utilisées pour améliorer l'efficacité et l'extensibilité.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 1,2-pyrrolidinedicarboxylique, 4-hydroxy-3,3-diméthyl-, ester de 1-(1,1-diméthyléthyl), (2S,4S)- subit diverses réactions chimiques, notamment :
Oxydation : Conversion des groupes hydroxyle en composés carbonylés.
Réduction : Réduction des groupes ester en alcools.
Substitution : Réactions de substitution nucléophile aux sites ester ou hydroxyle.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, l'hydrure de lithium et d'aluminium) et les nucléophiles (par exemple, les amines). Les conditions réactionnelles telles que la température, le solvant et le pH sont soigneusement contrôlées pour obtenir la transformation souhaitée.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools primaires ou secondaires.
Applications De Recherche Scientifique
L'acide 1,2-pyrrolidinedicarboxylique, 4-hydroxy-3,3-diméthyl-, ester de 1-(1,1-diméthyléthyl), (2S,4S)- a une large gamme d'applications en recherche scientifique, notamment :
Chimie : Utilisé comme élément de construction pour la synthèse de molécules organiques complexes.
Biologie : Étudié pour son rôle potentiel dans les voies biochimiques et les interactions enzymatiques.
Médecine : Exploré pour son potentiel thérapeutique dans le développement de médicaments et le traitement des maladies.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés possédant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de l'acide 1,2-pyrrolidinedicarboxylique, 4-hydroxy-3,3-diméthyl-, ester de 1-(1,1-diméthyléthyl), (2S,4S)- implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et influençant les processus biochimiques. Des études détaillées sur son affinité de liaison, sa cinétique et ses effets en aval sont essentielles pour comprendre son mécanisme d'action complet.
Mécanisme D'action
The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-3,3-dimethyl-, 1-(1,1-dimethylethyl) ester, (2S,4S)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical processes. Detailed studies on its binding affinity, kinetics, and downstream effects are essential to understand its full mechanism of action.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Phényléthanol : Un alcool aromatique présentant des caractéristiques structurelles similaires.
p-Hydroxyphényléthanol : Contient un groupe hydroxyle et un cycle aromatique.
4-Hydroxybenzaldéhyde : Un aldéhyde aromatique avec un groupe hydroxyle.
Unicité
L'acide 1,2-pyrrolidinedicarboxylique, 4-hydroxy-3,3-diméthyl-, ester de 1-(1,1-diméthyléthyl), (2S,4S)- est unique en raison de sa combinaison spécifique de groupes fonctionnels et de stéréochimie, qui confèrent des propriétés chimiques et une réactivité distinctes par rapport aux autres composés similaires .
Propriétés
Formule moléculaire |
C12H20NO5- |
|---|---|
Poids moléculaire |
258.29 g/mol |
Nom IUPAC |
(2S,4S)-4-hydroxy-3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(17)13-6-7(14)12(4,5)8(13)9(15)16/h7-8,14H,6H2,1-5H3,(H,15,16)/p-1/t7-,8-/m1/s1 |
Clé InChI |
KHLBNVGMWMAGJM-HTQZYQBOSA-M |
SMILES isomérique |
CC1([C@@H](CN([C@@H]1C(=O)[O-])C(=O)OC(C)(C)C)O)C |
SMILES canonique |
CC1(C(CN(C1C(=O)[O-])C(=O)OC(C)(C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




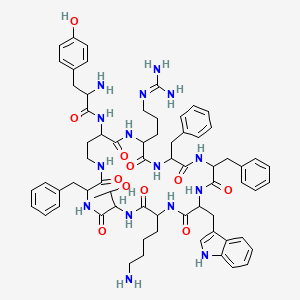
![n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12285709.png)
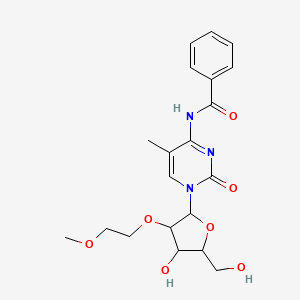
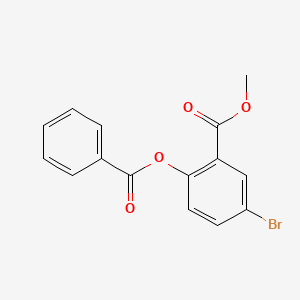
![1-Bromobenzo[c]phenanthrene](/img/structure/B12285718.png)
![4-amino-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride](/img/structure/B12285720.png)
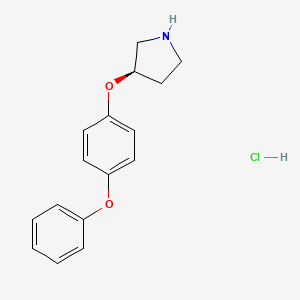
![[1,1'-Biphenyl]-4-carboxylic acid, 2'-[(1R)-1-[(2R)-3-[[2-(4-chloro-3-fluorophenyl)-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-](/img/structure/B12285752.png)
![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dodecanoate](/img/structure/B12285756.png)
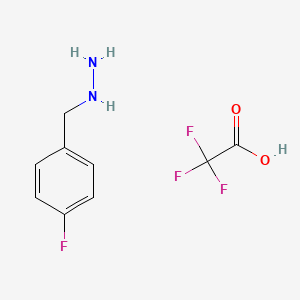
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12285762.png)
